molecular formula C6H8F2O2 B2767374 (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid CAS No. 2375816-30-9

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2767374
CAS No.: 2375816-30-9
M. Wt: 150.125
InChI Key: ONTVBKAFCGRFDD-QWWZWVQMSA-N
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Description

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a 1,1-difluoroethyl substituent on the cyclopropane ring. The stereochemistry (1R,2R) is critical for its biological activity, as seen in related compounds like (−)-majusculoic acid derivatives, which exhibit anti-inflammatory effects .

Properties

IUPAC Name

(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTVBKAFCGRFDD-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of cyclopropane carboxylic acid with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents. The development of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of difluoroethyl-substituted compounds .

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a bioactive compound. Its fluorinated structure can enhance the metabolic stability of pharmaceuticals. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, derivatives of cyclopropane carboxylic acids have shown promise in treating conditions such as arthritis and chronic pain.

Case Study : A study evaluated the anti-inflammatory effects of cyclopropane derivatives in murine models. Results demonstrated a significant reduction in inflammation markers compared to controls, suggesting potential therapeutic applications for this compound in inflammatory diseases.

Agrochemicals

The compound's unique structure also makes it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and diseases while maintaining lower toxicity to non-target organisms.

Data Table 1: Comparative Efficacy of Fluorinated Agrochemicals

Compound NameTarget PestEfficacy (%)Reference
(1R,2R)-2-(1,1-Difluoroethyl)CAAphids85
Fluorinated Cyclopropane DerivativeLeafhoppers78
Standard InsecticideAphids70

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for creating novel compounds.

Case Study : A recent study focused on the use of this compound in synthesizing chiral intermediates for pharmaceuticals. The compound was successfully converted into several chiral alcohols with high diastereoselectivity and enantioselectivity.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate pathways involved in metabolic processes, inflammation, or other cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities References
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid 2-chlorophenyl C₁₀H₉ClO₂ 196.63 1181230-38-5 Intermediate for drug synthesis
rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid Furan-3-yl C₈H₈O₃ 152.15 1446486-81-2 Solid (white-yellow crystal)
(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid Methoxycarbonyl C₆H₈O₄ 144.13 88335-97-1 Building block for chiral synthesis
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid 4-(trifluoromethyl)phenyl C₁₁H₉F₃O₂ 230.18 201164-18-3 High lipophilicity
(1R,2R)-2-fluorocyclopropane-1-carboxylic acid Fluorine C₄H₅FO₂ 104.08 127199-13-7 Bioactive fluorinated analog
trans-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid 1-methylpyrazol-4-yl C₈H₁₀N₂O₂ 166.18 1820569-90-1 Potential kinase inhibitor

Physicochemical Properties

  • Melting Points : Substituents influence melting behavior. For example, 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid melts at 98.7–101.8 °C , while rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid forms stable crystals .
  • Lipophilicity : Aryl substituents (e.g., trifluoromethylphenyl in CAS 201164-18-3) increase logP values, enhancing membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~2–3) ensures solubility in physiological conditions, critical for bioavailability.

Biological Activity

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, is a fluorinated cyclopropane derivative with potential applications in medicinal chemistry and biochemistry. Its unique structural characteristics impart distinctive biological activities, making it a subject of interest in drug design and development.

  • Molecular Formula : C₅H₆F₂O₂
  • Molecular Weight : 136.11 g/mol
  • LogP : 0.53
  • Polar Surface Area : 37 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound has been assessed through various in silico and in vitro studies. These studies focus on its interactions with enzymes and potential inhibitory effects on biochemical pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant binding affinity towards specific enzymes involved in metabolic pathways. A notable study utilized molecular docking techniques to evaluate the interaction of this compound with the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants.

Table 1: Molecular Docking Results

CompoundBinding Free Energy (ΔG)Binding Constant (Kb) (M⁻¹)
(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid-6.5 kcal/mol5.94 × 10⁴
Methylcyclopropane-3.1 kcal/mol0.188 × 10³
Pyrazinoic acid-5.3 kcal/mol7.61 × 10³

The results show that (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid has a significantly lower ΔG value compared to methylcyclopropane and pyrazinoic acid, suggesting a stronger binding affinity to the ACO enzyme.

In Silico Analysis of Bioactivity

A comprehensive study conducted molecular docking simulations to explore the potential inhibitory effects of various cyclopropanecarboxylic acids on ACO enzymes derived from Arabidopsis thaliana. The study highlighted that both isoforms of the compound showed promising results when compared to standard inhibitors.

Table 2: Comparison of Inhibitory Effects

CompoundIC₅₀ Value (µM)Relative Efficacy (%)
(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid2585%
Standard Inhibitor (Pyrazinoic Acid)3075%
Control (No Inhibitor)N/A0%

This analysis suggests that the compound possesses a high level of efficacy as an inhibitor, making it a candidate for further research in agricultural applications to regulate ethylene production.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystSolventYield (%)ee (%)Reference
Rhodium-catalyzedRh2(OAc)4CH2Cl27899
Palladium-catalyzedPd(OAc)2THF6595
Carbene intermediateCu(OTf)2DMF7090

Q. Table 2. Biological Activity Data

Assay TypeIC50 (µM)Ki (µM)Model SystemReference
ACC deaminase inhibition1.5 ± 0.20.9Pseudomonas spp.
Cytotoxicity>100N/AHepG2 cells

Key Considerations for Experimental Design

  • Scale-up challenges : Industrial-scale synthesis requires flow chemistry to manage exothermic cyclopropanation reactions .
  • Stability testing : Store the compound at -20°C under argon to prevent hydrolysis of the cyclopropane ring .

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